molecular formula C8H15Cl2N3 B1450230 3-(1H-pyrazol-4-yl)piperidine dihydrochloride CAS No. 2095410-90-3

3-(1H-pyrazol-4-yl)piperidine dihydrochloride

Cat. No.: B1450230
CAS No.: 2095410-90-3
M. Wt: 224.13 g/mol
InChI Key: UUCIQSIENLWQIV-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a solid substance commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a pyrazole ring attached to a piperidine ring, making it a valuable scaffold in medicinal chemistry and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with pyrazole derivatives under controlled conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be employed to form pyrazoles . Additionally, the use of hydrazine monohydrochloride with ketones or aldehydes followed by oxidation can yield pyrazole intermediates, which can then be further reacted with piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in a variety of functionalized pyrazole-piperidine compounds .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The specific pathways involved depend on the biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-4-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCIQSIENLWQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-90-3
Record name 3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 2
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 3
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 4
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 5
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 6
3-(1H-pyrazol-4-yl)piperidine dihydrochloride

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